molecular formula C9H6BrNO3 B1452324 Methyl 4-bromobenzo[d]oxazole-2-carboxylate CAS No. 954239-74-8

Methyl 4-bromobenzo[d]oxazole-2-carboxylate

Cat. No. B1452324
M. Wt: 256.05 g/mol
InChI Key: GOEFVKGKRZQHCG-UHFFFAOYSA-N
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Description

“Methyl 4-bromobenzo[d]oxazole-2-carboxylate” is a compound with the molecular formula C9H6BrNO3 . It belongs to the group of heterocyclic compounds.


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromobenzo[d]oxazole-2-carboxylate” consists of a benzoxazole ring substituted with a bromine atom at the 4th position and a methyl ester group at the 2nd position . The average mass of the molecule is 256.053 Da .


Physical And Chemical Properties Analysis

“Methyl 4-bromobenzo[d]oxazole-2-carboxylate” is a solid at room temperature . It has a molecular weight of 256.05 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Heterocyclic Compounds : Methyl 4-bromobenzo[d]oxazole-2-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, showcasing its utility in creating complex molecular structures (Pokhodylo & Obushak, 2019).

  • Chemical Reaction Studies : The compound is studied in various chemical reactions, like the Cu-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, indicating its role in understanding reaction mechanisms and catalysis (Jover, 2018).

Photophysical and Spectroscopic Analysis

  • Matrix-Isolation Spectroscopy : Methyl 4-bromobenzo[d]oxazole-2-carboxylate has been studied in matrix-isolation spectroscopy to understand its conformers and photophysical properties. This research is crucial for understanding the molecular behavior of this compound under different conditions (Lopes et al., 2011).

Applications in Organic Synthesis

  • Synthesis of Oxazole Derivatives : It's used in the synthesis of oxazole derivatives, demonstrating its applicability in creating valuable compounds for potential pharmaceutical use (Ferreira et al., 2010).

Analytical Chemistry

  • Vapor Pressure and Thermochemical Studies : The compound is used in studies focusing on the vapor pressure and thermochemical properties of bromobenzoic acids, which is essential for understanding the physical and chemical properties of these compounds (Zherikova et al., 2016).

Organic Chemistry and Mechanistic Studies

  • Studies on Reaction Mechanisms : Methyl 4-bromobenzo[d]oxazole-2-carboxylate is key in studies examining various organic chemistry reactions and their mechanisms, such as the SRN1 mechanism in heteroaromatic nucleophilic substitution (Wong et al., 1997).

Safety And Hazards

The safety information for “Methyl 4-bromobenzo[d]oxazole-2-carboxylate” indicates that it may be harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-bromo-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEFVKGKRZQHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696099
Record name Methyl 4-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromobenzo[d]oxazole-2-carboxylate

CAS RN

954239-74-8
Record name Methyl 4-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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